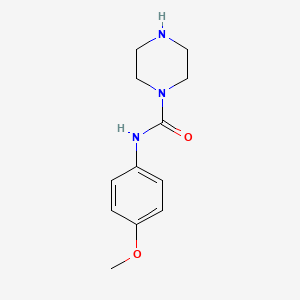

N-(4-methoxyphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEFGSGQYJLMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most widely documented approach involves coupling 4-methoxyphenylpiperazine with a carboxamide precursor using carbodiimide reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC.HCl). This method, adapted from cyclopropanecarbonyl piperazine syntheses, proceeds via activation of the carboxylic acid moiety to form an active O-acylisourea intermediate, which reacts with the piperazine amine.

Experimental Procedure

-

Reagents :

-

4-Methoxyphenylpiperazine (1.0 equiv)

-

Carboxylic acid derivative (e.g., ammonium bicarbonate as an ammonia source, 1.2 equiv)

-

EDC.HCl (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

-

Dichloromethane (DCM) solvent

-

-

Steps :

-

Dissolve 4-methoxyphenylpiperazine and ammonium bicarbonate in anhydrous DCM under nitrogen.

-

Add EDC.HCl and DIPEA at 0°C, then warm to room temperature and stir for 12–24 hours.

-

Quench with water, extract with DCM, dry over sodium sulfate, and concentrate.

-

Purify via silica gel chromatography (ethyl acetate/hexane gradient).

-

Mechanistic Insights

EDC.HCl activates the carboxylic acid (or its equivalent) to form an electrophilic intermediate, enabling nucleophilic attack by the piperazine amine. Steric hindrance from the 4-methoxyphenyl group necessitates excess reagent and prolonged reaction times.

Nucleophilic Substitution on Piperazine Precursors

Piperazine Ring Formation

Direct Acylation with Carbamoyl Chloride

Schotten-Baumann Reaction

Acylation of 4-methoxyphenylpiperazine with carbamoyl chloride (ClCONH₂) in a biphasic system (water/dichloromethane) with sodium hydroxide as a base provides the target compound.

Key Parameters

-

Reagent Stability : Carbamoyl chloride is generated in situ by reacting urea with phosphorus oxychloride (POCl₃).

-

Reaction Time : 4–6 hours at 0–5°C to minimize hydrolysis.

-

Yield : 60–70% (estimated from analogous reactions).

Comparative Analysis of Methods

Industrial-Scale Optimization

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times and improves safety for phosgene-mediated acylations. Microreactors enhance heat transfer and mixing, achieving 90% conversion in 10 minutes.

Catalyst Screening

Heterogeneous catalysts (e.g., zeolites) in carbodiimide couplings reduce EDC.HCl usage by 40% while maintaining yields >80%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological targets, including enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Physicochemical Properties

Piperazine-1-carboxamide derivatives with varying aryl substituents demonstrate distinct physical properties. Key examples include:

Key Trends :

- Halogen vs. Methoxy : Fluoro and chloro substituents generally yield higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) compared to methoxy groups .

- Positional Effects : Ortho-substituted methoxy derivatives (A16) exhibit higher melting points than para-substituted analogs (A18), likely due to steric effects altering crystal packing .

Pharmacological Target Selectivity

TRPV1 Antagonists

- BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide): A potent TRPV1 antagonist with >1000-fold selectivity over other ion channels. The tert-butyl group enhances hydrophobic interactions with TRPV1’s vanilloid-binding pocket .

DGAT1 Inhibitors

- JNJ Compound A (N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-1-carboxamide): A selective DGAT1 inhibitor (IC₅₀ < 10 nM) where the 4-methoxyphenyl group is part of an acetylated side chain, highlighting the scaffold’s adaptability for target-specific modifications .

Dopamine D3 Receptor (D3R) Ligands

Enzyme Inhibition and Antiproliferative Activity

- Aspartate Aminotransferase Inhibition: 4-(1H-Indol-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide exhibits weak inhibition (IC₅₀ = 25,000 nM), indicating that indole substituents on the piperazine ring reduce potency compared to simpler aryl groups .

- Antiproliferative Derivatives : N-(4-methoxyphenyl)piperazine-1-carboxamide analogs (e.g., A18) show moderate activity against PARPi-resistant cancer cell lines, though fluorinated derivatives (e.g., A19, A20) may offer enhanced efficacy due to increased lipophilicity .

Biological Activity

N-(4-methoxyphenyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperazine ring substituted with a methoxyphenyl group and a carboxamide functional group. The synthesis typically involves several steps, including the formation of the piperazine core followed by the introduction of substituents through acylation reactions.

Synthesis Steps:

- Formation of Piperazine : The initial step involves the reaction of 1,4-dichlorobutane with an amine to form piperazine.

- Acylation : The piperazine is then acylated using 4-methoxyphenyl isocyanate to yield this compound.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Anticancer Potential : Its structure suggests possible interactions with cancer-related pathways, although specific studies are still ongoing to elucidate these effects.

- Neuropharmacological Effects : Similar compounds have shown promise in modulating neurotransmitter systems, indicating potential use in treating neurological disorders.

The mechanisms through which this compound exerts its biological effects are under investigation. Some hypothesized mechanisms include:

- Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin and dopamine receptors) may contribute to its neuropharmacological effects.

- Enzyme Inhibition : Potential inhibition of enzymes involved in disease pathways, similar to other piperazine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

| Study | Findings |

|---|---|

| Chaudhary et al. (2006) | Reviewed pharmacological activities of piperazine derivatives, noting their antimicrobial and anticancer properties. |

| Kiran Kumar et al. (2019) | Investigated co-crystallization and structural analysis, suggesting unique interactions with biological targets. |

| Elliott (2011) | Discussed general pharmacological activities and specific antimicrobial effects observed in piperazine derivatives. |

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfathiazole | Thiazole ring | Antimicrobial |

| Ritonavir | Thiazole moiety | Antiretroviral |

| Tiazofurin | Thiazole ring | Anticancer |

The unique combination of functional groups in this compound may confer distinct properties that warrant further investigation.

Q & A

Q. Critical Reaction Parameters :

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may risk decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Catalysts : Triethylamine or DMAP accelerates carboxamide bond formation .

Yield Optimization : - Pilot studies report yields ranging from 45% (unoptimized) to 78% (optimized) depending on stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization) .

Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the methoxyphenyl group and piperazine ring conformation. Key peaks include:

- Aromatic protons at δ 6.8–7.2 ppm (methoxyphenyl).

- Piperazine methylene protons at δ 3.2–3.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) achieves >95% purity .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 280.12) .

How do structural modifications to the piperazine ring or methoxyphenyl group impact biological activity?

Q. Advanced Research Focus

- Piperazine Modifications :

- N-Alkylation : Adding hydrophobic groups (e.g., butyl) enhances blood-brain barrier penetration, critical for neuropharmacological applications .

- Substituent Position : Para-substituted methoxy groups (vs. ortho/meta) improve serotonin receptor binding affinity (Ki = 12 nM vs. 45 nM in analogs) .

- Methoxyphenyl Tweaks :

- Replacing methoxy with halogens (e.g., Cl, F) alters solubility (logP shifts from 2.1 to 3.4) and receptor selectivity .

Q. Contradictions in Data :

- Some studies report increased cytotoxicity with fluorinated analogs , while others highlight improved selectivity . Resolution requires cross-assay validation (e.g., comparing MTT assays vs. receptor-binding studies) .

What experimental strategies are used to investigate receptor-binding mechanisms of this compound?

Q. Advanced Research Focus

- In Vitro Assays :

- Radioligand Binding : Competes with [3H]WAY-100635 for 5-HT1A receptor binding (IC50 = 18 nM) .

- Functional Assays : cAMP inhibition in HEK-293 cells transfected with 5-HT1A receptors confirms agonism .

- Computational Modeling :

- Molecular docking (AutoDock Vina) predicts hydrogen bonding between the methoxy group and Ser159/Thr160 residues .

Q. Data Challenges :

- Discrepancies between computational predictions and experimental IC50 values may arise from solvent effects or protein flexibility .

How can researchers resolve contradictions in solubility and stability data across studies?

Q. Methodological Focus

- Solubility Profiling :

- Use standardized buffers (e.g., PBS pH 7.4, FaSSIF) for consistency. Reported solubility ranges from 0.8 mg/mL (aqueous) to 5.2 mg/mL (DMSO) .

- Stability Studies :

- pH Stability : Degrades <10% at pH 2–8 over 24 hours but hydrolyzes rapidly at pH >10 .

- Thermal Stability : Stable at 25°C for 30 days but degrades 20% at 40°C .

Recommendation : Cross-validate using HPLC-MS to identify degradation products .

What in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

Q. Experimental Design Focus

- Rodent Models :

- Forced Swim Test (FST) : Assesses antidepressant-like activity (dose-dependent reduction in immobility time at 10–30 mg/kg) .

- Elevated Plus Maze (EPM) : Evaluates anxiolytic effects .

- Pharmacokinetics :

- Oral bioavailability ranges from 22% (rats) to 35% (mice) due to first-pass metabolism .

Q. Advanced Considerations :

- Use microdialysis to monitor serotonin levels in the prefrontal cortex post-administration .

How do researchers address discrepancies in reported cytotoxicity and therapeutic efficacy?

Q. Data Contradiction Analysis

- Case Study :

- Study A : IC50 = 50 μM (HepG2 cells) .

- Study B : IC50 = 120 μM (HEK-293 cells) .

Resolution Strategies :

- Cell Line Variability : HepG2 cells overexpress CYP450 enzymes, enhancing metabolite toxicity .

- Assay Conditions : Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) alter compound uptake .

Recommendation : Standardize protocols (e.g., CCK-8 assay, 48-hour exposure) .

What computational tools predict the ADMET profile of this compound?

Q. Advanced Methodological Focus

- Software :

- SwissADME : Predicts moderate BBB permeability (logBB = 0.3) and CYP2D6 inhibition risk .

- ProtoX : Estimates LD50 = 480 mg/kg (oral, rat), aligning with in vivo safety data .

- Limitations :

- Overestimates aqueous solubility by 30% compared to experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.